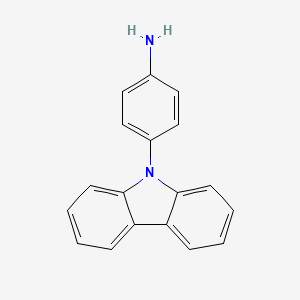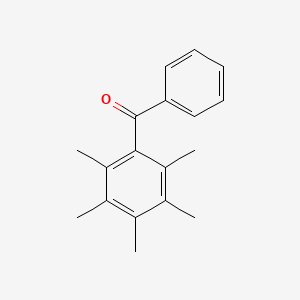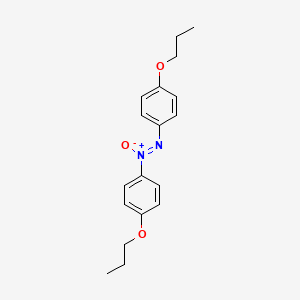
4,4'-Dipropoxyazoxybenzol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Flüssigkristallanzeigen (LCDs)
4,4'-Dipropoxyazoxybenzol: wird aufgrund seiner mesomorphen Eigenschaften bei der Entwicklung von Flüssigkristallanzeigen (LCDs) eingesetzt . Die Fähigkeit der Verbindung, in einer Mesophase zwischen festen und flüssigen Zuständen zu existieren, macht sie ideal für die Steuerung der Lichtmodulation. Seine Stabilität in der nematischen Phase mit einem mesomorphen Bereich von 115 bis 128 °C ermöglicht eine präzise Steuerung in Displaytechnologien .
Elektronische Materialien
Im Bereich der Elektronik findet This compound Anwendung als Bestandteil von elektronischen Materialien, insbesondere in nematischen Flüssigkristallen, die für elektronische Displays verwendet werden . Seine molekulare Struktur trägt zur dielektrischen Anisotropie bei, die für den Betrieb elektronischer Geräte erforderlich ist, die Flüssigkristalltechnologie verwenden .
Medizinische Chemie
Obwohl es nicht direkt in der Medizin eingesetzt wird, sind die Strukturanaloga von This compound in der medizinischen Chemie von Bedeutung. Verbindungen mit ähnlichen Gerüsten werden auf ihr Potenzial als Mikrotubuli-Inhibitoren untersucht, was zu Anwendungen in der Krebstherapie führen könnte .
Materialwissenschaften
This compound: wird in der Materialwissenschaft auf seine thermodynamischen Eigenschaften untersucht. Die thermische Stabilität und das Phasenumwandlungsverhalten der Verbindung sind für die Herstellung von Materialien von Interesse, die vorhersehbar auf Temperaturänderungen reagieren, was für Wärmesensoren und andere responsive Materialien entscheidend ist .
Umweltwissenschaften
Die Erforschung der Umweltauswirkungen von Chemikalien umfasst die Untersuchung von Verbindungen wie This compound auf ihr Potenzial als umweltfreundliche Alternativen zu schädlicheren Substanzen. Seine Verwendung in Flüssigkristallen deutet auf einen geringeren ökologischen Fußabdruck im Vergleich zu anderen elektronischen Displaymaterialien hin .
Energiespeicher
Obwohl This compound selbst möglicherweise nicht direkt in der Energiespeicherung verwendet wird, kann die Untersuchung seiner elektrochemischen Eigenschaften die Entwicklung von neuen organischen Materialien für den Einsatz in Superkondensatoren und Batterien unterstützen. Das Verständnis des Redoxverhaltens solcher organischer Verbindungen kann zu Fortschritten in Energiespeichertechnologien führen .
Chemische Synthese
In der chemischen Synthese kann This compound als Vorläufer oder Zwischenprodukt dienen. Seine molekulare Struktur ermöglicht verschiedene chemische Modifikationen, die zur Synthese einer Vielzahl von chemischen Einheiten für unterschiedliche Anwendungen genutzt werden können .
Analytische Chemie
Die wohldefinierten physikalischen und chemischen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Verwendung als Standard in analytischen Techniken wie Spektroskopie. Sie könnte zur Kalibrierung von Instrumenten oder als Referenzmaterial bei der Analyse komplexer Gemische verwendet werden .
Wirkmechanismus
Target of Action
This compound, also known as Diazene, bis(4-propoxyphenyl)-, 1-oxide, is a complex molecule and its interactions within biological systems are likely to be multifaceted .
Mode of Action
It is known that the strength of interaction between a compound and its targets can vary, with strong electrostatic interactions occurring between permanently charged ionic molecules, and weaker interactions due to hydrogen bonding or induced-dipole interactions . .
Biochemical Pathways
The biochemical pathways affected by 4,4’-Dipropoxyazoxybenzene are not clearly established. In general, a cell’s daily operations are accomplished through the biochemical reactions that take place within the cell. These reactions are turned on and off or sped up and slowed down according to the cell’s immediate needs and overall functions . Without specific information on 4,4’-Dipropoxyazoxybenzene, it is difficult to determine the exact pathways it affects.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Understanding these effects would require detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of the compound .
Eigenschaften
IUPAC Name |
oxido-(4-propoxyphenyl)-(4-propoxyphenyl)iminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-13-22-17-9-5-15(6-10-17)19-20(21)16-7-11-18(12-8-16)23-14-4-2/h5-12H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZFKJUPVCUDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23315-55-1 | |
| Record name | Diazene, 1,2-bis(4-propoxyphenyl)-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the molecular packing of Diazene, bis(4-propoxyphenyl)-, 1-oxide in relation to its liquid crystal properties?
A: Diazene, bis(4-propoxyphenyl)-, 1-oxide exhibits a characteristic imbricated packing structure in its solid state, as revealed by X-ray crystallography studies []. This arrangement, where the molecules are partially overlapped like tiles, is crucial for its liquid crystal behavior. The elongated shape of the molecule and the specific interactions between neighboring molecules, influenced by the alkoxy chains, contribute to the formation of an ordered nematic phase upon heating [].
Q2: How does the conformation of Diazene, bis(4-propoxyphenyl)-, 1-oxide influence its intermolecular interactions and overall stability?
A: Theoretical studies employing the Rayleigh-Schrodinger perturbation treatment and CNDO/2 calculations have provided valuable insights into the preferred configurations of Diazene, bis(4-propoxyphenyl)-, 1-oxide []. The calculations suggest a strong preference for face-to-face stacking of the molecules, indicating significant pi-pi interactions between the aromatic rings []. This preferred stacking, along with the alignment of the molecules along their long axis, contributes significantly to the stability of the molecular assembly.
Q3: How does the length of the alkoxy chain in Diazene, bis(4-propoxyphenyl)-, 1-oxide and its analogs affect the molecular packing and mesophase behavior?
A: Comparative structural analysis of Diazene, bis(4-propoxyphenyl)-, 1-oxide with other members of the 4,4′-di-n-alkoxyazoxybenzene series highlights the influence of the alkoxy chain length on molecular packing []. While the benzene ring near the nitroxide group tends to be coplanar due to mesomeric effects, the other ring's tilt angle varies with the alkoxy chain length, allowing for a more compact packing arrangement []. This variation in packing directly impacts the transition temperatures and stability ranges of the observed mesophases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



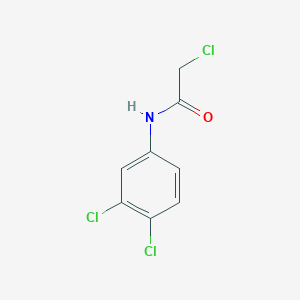
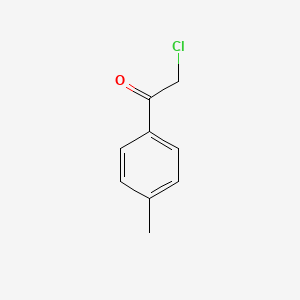
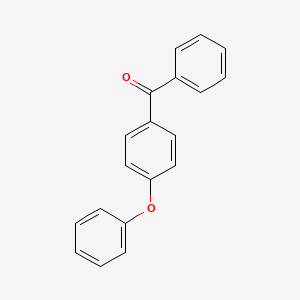
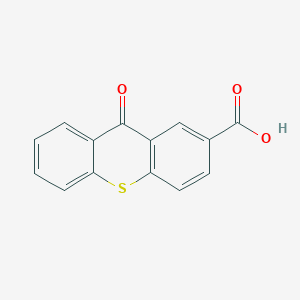

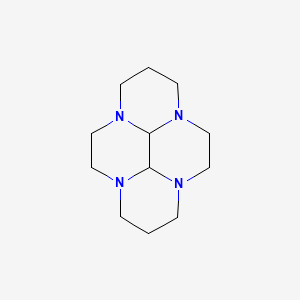



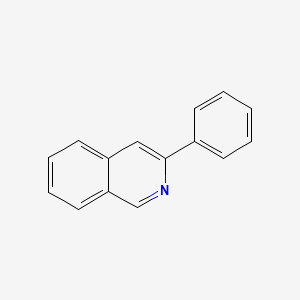
![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)

